REACTION_CXSMILES
|
[NH2:1][NH:2][C:3]([NH2:5])=[S:4].[Cl:6][C:7]1[CH:8]=[C:9]([CH2:14][C:15](Br)=O)[CH:10]=[CH:11][C:12]=1[Cl:13]>O1CCOCC1>[Cl:6][C:7]1[CH:8]=[C:9]([C:14]2[N:5]=[C:3]([NH:2][NH2:1])[S:4][CH:15]=2)[CH:10]=[CH:11][C:12]=1[Cl:13]
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Name
|
|
Quantity
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0.91 g
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Type
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reactant
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Smiles
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NNC(=S)N
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Name
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3,4-dichlorophenylacetyl bromide
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Quantity
|
2.68 g
|
Type
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reactant
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Smiles
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ClC=1C=C(C=CC1Cl)CC(=O)Br
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Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The precipitate of hydrobromide salt was filtered
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Type
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WASH
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Details
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washed with dioxane (3×10 mL)
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Type
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FILTRATION
|
Details
|
The product was filtered
|
Type
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WASH
|
Details
|
washed with water
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Type
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CUSTOM
|
Details
|
dried (2.08 g, 80%)
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Type
|
CUSTOM
|
Details
|
The product was generally satisfactory for further reaction
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C=1N=C(SC1)NN
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |